[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol
Description
Properties
CAS No. |
832155-18-7 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C20H21NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-12,22H,3-4,13H2,1-2H3 |
InChI Key |
SZAUVICNTLKCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclization
Cyclodehydration of β-ketoamides offers an alternative pathway. However, synthesizing the requisite 2,6-diethylphenyl-containing β-ketoamide precursor (e.g., 2,6-diethylphenylacetylated amino ketone) proved low-yielding (<30%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The phenyl and diethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]aldehyde or carboxylic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol, differing primarily in substituent groups:
Key Observations:
- Electronic and Steric Effects: The 2,6-diethylphenyl group in the target compound introduces significant steric bulk and lipophilicity compared to the dichlorophenyl group in [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. Chlorine’s electron-withdrawing nature may enhance stability but increase toxicity .
- Solubility: The amino group in [2-(3-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol improves water solubility, whereas the diethylphenyl group in the target compound likely reduces it .
- Core Heterocycle: The 1,3-oxazole core in the target compound contrasts with the 1,2-oxazole in [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol, affecting aromaticity and reactivity.
Biological Activity
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol, with the CAS number 832155-18-7, is a compound that has garnered interest for its potential biological activities. This article reviews existing research on its biological properties, focusing on antimicrobial activity, pharmacokinetics, and structure-activity relationships.
- Molecular Formula : C20H21NO2
- Molecular Weight : 307.386 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 14 | 14 |
| Staphylococcus epidermidis | 56.2 | 56.2 | |
| Candida albicans | 14 | 112.5 |
The compound exhibited significant antimicrobial effects against Pseudomonas aeruginosa and Candida albicans , with minimum inhibitory concentrations (MIC) as low as 14 μg/mL. It also demonstrated an antibiofilm effect, particularly against Staphylococcus epidermidis , indicating its potential utility in treating biofilm-associated infections .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. In silico assessments predict that this compound has favorable ADME properties:
- Absorption : High predicted bioavailability.
- Distribution : Likely to penetrate biological membranes effectively.
- Metabolism : Expected to undergo phase I and II metabolic reactions without significant toxicity.
- Excretion : Predicted to be eliminated primarily through renal pathways.
These findings suggest that the compound may have a good pharmacological profile for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The incorporation of various substituents at specific positions on the oxazole ring can significantly influence antimicrobial potency.
Key Findings:
- Substituents at the phenyl groups enhance binding affinity to microbial targets.
- The presence of electron-donating groups increases activity against Gram-positive bacteria.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| C(4) | Electron-donating | Increased potency |
| C(5) | Bulky groups | Decreased potency |
This data indicates that careful modification of the chemical structure can lead to improved efficacy against specific pathogens .
Case Studies
A study conducted by researchers evaluated a series of oxazole derivatives for their antimicrobial properties. Among these compounds, this compound stood out due to its low MIC values against both bacterial and fungal strains.
Study Summary:
In this study:
- A total of 49 compounds were synthesized and screened.
- The focus was on derivatives with varying substitutions on the oxazole ring.
- The results indicated that compounds with more complex structures exhibited enhanced activity compared to simpler analogs.
This highlights the importance of structural complexity in developing effective antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol?
A: The synthesis typically involves cyclocondensation of substituted phenyl precursors with oxazole-forming reagents. For example, oxazole rings can be constructed via Hantzsch-type reactions using α-haloketones and amides under reflux conditions. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) may improve yield and reduce side products compared to traditional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the methanol-substituted oxazole derivative.
Q. How can the structure of this compound be confirmed post-synthesis?
A: X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement, leveraging high-resolution single-crystal data to resolve the diethylphenyl and phenyl substituents . For preliminary characterization, combine - and -NMR to identify aromatic protons (δ 7.0–8.5 ppm) and oxazole carbons (δ 150–160 ppm). Mass spectrometry (ESI-TOF) can confirm the molecular ion peak (expected m/z ~335.2 for ) .
Q. What analytical techniques are suitable for purity assessment?
A: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. Pair this with differential scanning calorimetry (DSC) to detect melting point anomalies caused by impurities. For quantification, use external calibration curves with ≥95% purity thresholds .
Q. What safety protocols are recommended for handling this compound?
A: Based on structurally similar oxazoles, assume acute toxicity (oral LD Category 4) and skin irritation potential. Use nitrile gloves, safety goggles, and fume hoods during synthesis. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
A: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of diethylphenyl precursor to oxazole-forming agent) and solvent polarity. Polar aprotic solvents like DMF enhance cyclization efficiency. Catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed steps) and kinetic studies (via in-situ IR monitoring) can identify rate-limiting steps .
Q. How to resolve spectral contradictions in NMR data?
A: The diethylphenyl group may cause complex splitting in -NMR. Use - COSY and - HSQC to assign overlapping signals. For example, the diethyl group’s methyl protons (δ ~1.2 ppm) and methylene protons (δ ~2.5–3.0 ppm) can be differentiated via coupling constants () .
Q. What computational methods support electronic structure analysis?
A: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model the oxazole ring’s electron density and substituent effects. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites for reactivity studies .
Q. How to investigate biological activity mechanisms?
A: Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cytochrome P450). Validate with in vitro assays: measure IC values using fluorescence-based inhibition assays and correlate with computational binding affinities .
Q. Can biocatalytic methods improve sustainability in synthesis?
A: Lipases or ketoreductases may replace traditional catalysts for enantioselective steps. For example, Candida antarctica lipase B (CAL-B) in tert-butanol/water mixtures can reduce energy consumption by 30–40% .
Q. How to address discrepancies in crystallographic and spectroscopic data?
A: If X-ray data conflicts with NMR (e.g., unexpected dihedral angles), re-examine crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions distorting the solid-state structure. Compare with solution-state NOESY data to confirm conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
